

Application Notes: Anti-inflammatory Activity of Plantanone B in LPS-Stimulated Macrophages

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

Introduction

Plantanone B is a flavonoid isolated from the flowers of Hosta plantaginea, a plant utilized in traditional medicine for its anti-inflammatory properties. This document provides a detailed protocol for assessing the anti-inflammatory potential of **Plantanone B** using a lipopolysaccharide (LPS)-stimulated macrophage assay. Macrophages, key cells of the innate immune system, produce a range of pro-inflammatory mediators upon activation by stimuli like LPS. This assay measures the ability of **Plantanone B** to inhibit the production of these mediators, providing insights into its mechanism of action.

Upon stimulation with LPS, macrophages activate intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] These pathways lead to the transcription and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF- α) and Interleukin-6 (IL-6), as well as the enzyme inducible Nitric Oxide Synthase (iNOS), which produces nitric oxide (NO).[1] **Plantanone B** has been shown to exert its anti-inflammatory effects by inhibiting these key signaling pathways, thereby reducing the downstream inflammatory response.[1]

Data Presentation

The following tables summarize the dose-dependent effects of **Plantanone B** on cell viability and the production of key inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.



Table 1: Effect of **Plantanone B** on RAW 264.7 Cell Viability

Concentration (µM)	Cell Viability (%)
Control (No LPS)	100 ± 4.5
0 (LPS only)	98.7 ± 5.1
5	99.1 ± 4.8
10	98.2 ± 3.9
20	97.5 ± 4.2
40	96.3 ± 5.3

Data are presented as mean \pm SD (n=3). No significant cytotoxicity was observed at the tested concentrations.[1]

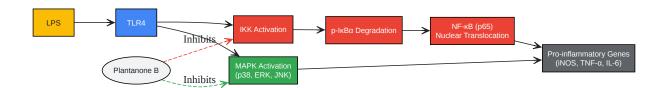
Table 2: Inhibitory Effect of **Plantanone B** on LPS-Induced NO and Pro-inflammatory Cytokine Production

Treatment	NO (μM)	TNF-α (pg/mL)	IL-6 (pg/mL)
Control	2.1 ± 0.4	55 ± 8	28 ± 5
LPS (1 μg/mL)	45.8 ± 3.5	3250 ± 150	2890 ± 180
LPS + Plantanone B (5 μM)	35.2 ± 2.8	2540 ± 130	2150 ± 160**
LPS + Plantanone B (10 μM)	24.6 ± 2.1	1880 ± 110	1540 ± 120
LPS + Plantanone B (20 μM)	15.1 ± 1.5	1120 ± 95	880 ± 90
LPS + Plantanone B (40 μM)	8.9 ± 1.1	650 ± 70	410 ± 55***



*Data are presented as mean \pm SD (n=3). **p<0.01, **p<0.001 compared to the LPS-only group.[1]

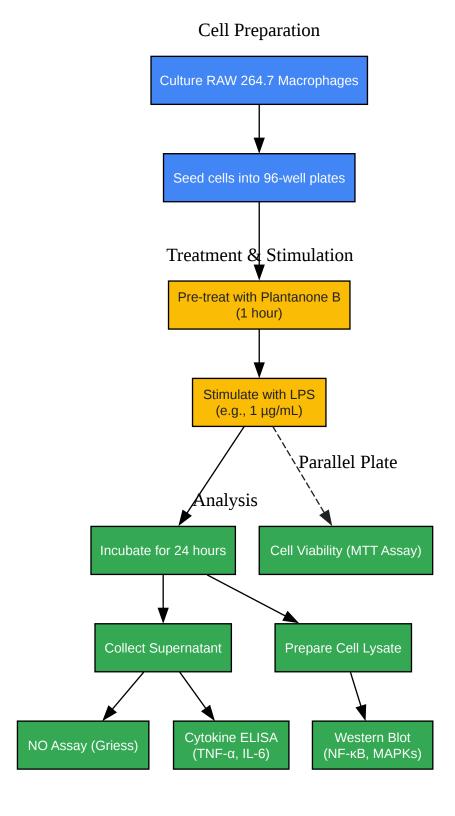
Visualizations



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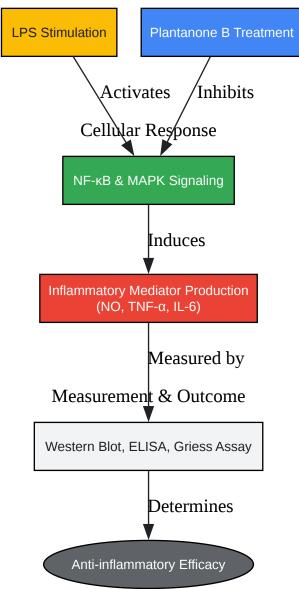
LPS Signaling Pathway and **Plantanone B** Inhibition.







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References

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- To cite this document: BenchChem. [Application Notes: Anti-inflammatory Activity of Plantanone B in LPS-Stimulated Macrophages]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607814#lipopolysaccharide-lps-stimulated-macrophage-assay-for-plantanone-b]

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